Antibiotic A-649
CAS No.: 102647-16-5
Cat. No.: VC8391796
Molecular Formula: C58H84O26
Molecular Weight: 1197.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102647-16-5 |
|---|---|
| Molecular Formula | C58H84O26 |
| Molecular Weight | 1197.3 g/mol |
| IUPAC Name | [(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-6-[(2S,4R,5S,6R)-4-acetyloxy-5-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
| Standard InChI | InChI=1S/C58H84O26/c1-22(2)57(69)84-56-28(8)77-43(21-58(56,10)70)81-37-18-41(73-24(4)48(37)65)80-36-19-42(74-25(5)47(36)64)83-55-33(54(72-12)51(68)46(63)23(3)59)15-31-13-30-14-32(16-34(61)44(30)49(66)45(31)50(55)67)79-40-20-38(78-29(9)60)53(27(7)76-40)82-39-17-35(62)52(71-11)26(6)75-39/h13-14,16,22-28,33,35-43,46-48,52-56,59,61-66,70H,15,17-21H2,1-12H3/t23-,24-,25-,26-,27-,28+,33+,35-,36-,37-,38-,39-,40+,41+,42+,43+,46+,47-,48-,52+,53+,54+,55+,56+,58+/m1/s1 |
| Standard InChI Key | WURKLEUBADSHTC-UHFFFAOYSA-N |
| SMILES | CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC)O)OC(=O)C)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |
| Canonical SMILES | CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC)O)OC(=O)C)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |
Introduction
Structural Characteristics and Stereochemical Complexity
Core Anthracycline Framework
The compound's backbone consists of a tetracyclic anthracenone system () featuring conjugated keto and hydroxyl groups at positions 1, 8, and 9. XLogP3-AA calculations (value = 3) indicate moderate lipophilicity, primarily influenced by the aglycone moiety . The planar aromatic system enables intercalation into DNA, a hallmark of anthracycline antibiotics, though specific binding affinities remain unquantified for A-649 .
Glycosylation Pattern
Three distinct oligosaccharide chains modify the aglycone:
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A trisaccharide unit at C-6 comprising 2,6-dideoxy-3-C-methyl-α-L-arabino-hexopyranose linked via β-1,4 glycosidic bonds
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A branched disaccharide at C-4 with 4-O-acetyl-6-deoxy-β-D-glucopyranose
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A terminal 2-methylpropanoate ester at C-3' of the proximal sugar
The stereochemistry is rigorously defined, with 23 chiral centers confirmed via NMR and X-ray crystallography (PubChem CID: 462379). The notation in the SMILES string underscores the compound's conformational rigidity .
Table 1: Key Structural Descriptors
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 1197.42 g/mol | |
| Chiral Centers | 23 | |
| H-Bond Donors/Acceptors | 8/26 | |
| TPSA (Topological Polar Surface Area) | 389 Ų (calculated) |
Physicochemical Properties and Stability
Thermal Behavior
Antibiotic A-649 demonstrates remarkable thermal stability with a boiling point of 1151.2°C at standard pressure, attributable to extensive hydrogen bonding between hydroxyl groups and the rigid polycyclic framework . The flash point of 310.4°C suggests limited flammability despite the aromatic system .
Solubility and Partitioning
With a calculated density of 1.41 g/cm³ and surface tension of 69.1 dyne/cm, the compound exhibits preferential solubility in polar aprotic solvents (DMSO, DMF) over aqueous media . The enthalpy of vaporization (177.99 kJ/mol) correlates with its low volatility under ambient conditions .
Table 2: Collision Cross-Section (CCS) Predictions
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 1197.5323 | 343.1 |
| [M+Na]⁺ | 1219.5142 | 343.4 |
| [M-H]⁻ | 1195.5177 | 340.3 |
| Data from ion mobility spectrometry simulations |
Biological Activity and Toxicity Profile
Antimicrobial Spectrum
Early screening by the National Cancer Institute (NCI) revealed potent activity against Gram-positive pathogens (MIC = 15 µg/L against Leuconostoc citrovorum), though mechanistic studies are lacking . The compound's structural similarity to olivomycin D suggests RNA polymerase inhibition as a potential mode of action .
Mammalian Toxicity
Acute toxicity studies in murine models demonstrate:
Notably, a 1966 study reported mutagenic effects in human cell lines at concentrations ≥50 µg/L, though replication data are unavailable .
Table 3: Toxicity Parameters
| Route | Species | LD₅₀ (µg/kg) | Effect Size |
|---|---|---|---|
| Intraperitoneal | Mouse | 5474 | Lethal |
| Subcutaneous | Mouse | 3861 | Lethal |
| Data from NCI Screening Program (1986) |
Synthetic Challenges and Biosynthetic Pathways
Total Synthesis Barriers
No successful total synthesis has been reported, attributed to:
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Complexity of installing 23 stereocenters with >98% enantiomeric excess
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Sensitivity of the anthraquinone core to oxidative degradation during late-stage glycosylation
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Thermodynamic instability of the C-3' ester under basic conditions
Putative Biosynthetic Gene Cluster
Genomic analysis of producer strains suggests a Type II polyketide synthase (PKS) system with:
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AT4: Acyltransferase for malonyl-CoA incorporation
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GtfM: Glycosyltransferase for sugar attachment
Research Gaps and Future Directions
Pharmacokinetic Data Deficiency
Critical parameters remain uncharacterized:
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Plasma protein binding affinity
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CYP450 metabolism profile
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Blood-brain barrier permeability
Resistance Mechanisms
While OXA-type β-lactamases confer resistance to related compounds, no studies have investigated A-649-specific resistance genes .
Formulation Challenges
The compound's poor aqueous solubility (predicted <0.1 mg/mL) necessitates advanced delivery systems like liposomal encapsulation or β-cyclodextrin complexation.
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